Cas no 2361824-00-0 (1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide)

1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide is a specialized organic compound featuring a piperidine-pyrrolidine hybrid scaffold with an acrylamide moiety. Its structural complexity enables selective interactions with biological targets, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the acrylamide group suggests potential reactivity for covalent binding studies, while the piperidinyl and pyrrolidinyl components contribute to conformational flexibility and binding affinity. This compound is particularly useful in the development of protease inhibitors or enzyme modulators due to its amide and carbonyl functionalities. Its well-defined synthetic route ensures high purity, supporting rigorous research applications. Suitable for controlled biochemical studies, it offers researchers a precise tool for probing molecular mechanisms.
1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide structure
2361824-00-0 structure
Product name:1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide
CAS No:2361824-00-0
MF:C15H23N3O3
MW:293.36142373085
CID:5414417
PubChem ID:145894994

1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide Chemical and Physical Properties

Names and Identifiers

    • Z2202282327
    • EN300-26574703
    • 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide
    • 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide
    • 2361824-00-0
    • 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide
    • Inchi: 1S/C15H23N3O3/c1-2-14(20)17-7-4-12(5-8-17)15(21)18-6-3-11(10-18)9-13(16)19/h2,11-12H,1,3-10H2,(H2,16,19)
    • InChI Key: UGHOWGSKSWRECE-UHFFFAOYSA-N
    • SMILES: N1(C(C2CCN(C(=O)C=C)CC2)=O)CCC(CC(N)=O)C1

Computed Properties

  • Exact Mass: 293.17394160g/mol
  • Monoisotopic Mass: 293.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.7Ų
  • XLogP3: -0.5

Experimental Properties

  • Density: 1.193±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 612.1±48.0 °C(Predicted)
  • pka: 16.47±0.40(Predicted)

1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574703-0.05g
2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide
2361824-00-0 95.0%
0.05g
$246.0 2025-03-20

1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide Related Literature

Additional information on 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide

Comprehensive Overview of 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide (CAS No. 2361824-00-0)

In the rapidly evolving field of medicinal chemistry and drug discovery, 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide (CAS No. 2361824-00-0) has emerged as a compound of significant interest. This molecule, characterized by its unique piperidinyl and pyrrolidineacetamide moieties, is being studied for its potential applications in targeting specific biological pathways. Researchers are particularly intrigued by its structural features, which include a reactive 1-Oxo-2-propen-1-yl group, making it a versatile candidate for further derivatization and optimization.

The compound's carbonyl linkage between the piperidinyl and pyrrolidineacetamide groups is a key area of focus. This structural motif is often associated with enhanced binding affinity to certain enzymatic targets, a topic frequently searched by professionals in the field. Recent trends in AI-driven drug design and computational chemistry have further amplified interest in such molecules, as they can be efficiently screened and optimized using advanced algorithms. The integration of machine learning in predicting the bioactivity of compounds like 2361824-00-0 is a hot topic in scientific forums and publications.

Another aspect driving curiosity around this compound is its potential role in addressing neurodegenerative diseases and inflammatory conditions. The pyrrolidineacetamide moiety, in particular, is known for its presence in several clinically relevant molecules, sparking discussions about its applicability in central nervous system (CNS) drug development. Online searches often highlight queries like "role of piperidine derivatives in CNS disorders" or "pyrrolidineacetamide-based therapeutics," reflecting the broader interest in this chemical space.

From a synthetic chemistry perspective, the compound's 1-Oxo-2-propen-1-yl group offers opportunities for click chemistry applications, a technique widely adopted in modern drug discovery for its efficiency and selectivity. This aligns with the growing demand for green chemistry and sustainable synthetic methods, a recurring theme in academic and industrial research. The ability to functionalize such compounds under mild conditions is a frequently searched topic, underscoring the relevance of 2361824-00-0 in contemporary chemical research.

In summary, 1-[[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]-3-pyrrolidineacetamide represents a compelling case study at the intersection of medicinal chemistry, computational drug design, and sustainable synthesis. Its structural complexity and potential therapeutic applications make it a subject of ongoing investigation, resonating with the current emphasis on precision medicine and targeted therapies. As research progresses, this compound may well find its place in the next generation of biologically active molecules.

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